

# understanding the pharmacology of codeine phosphate sesquihydrate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Codeine phosphate sesquihydrate |           |
| Cat. No.:            | B1624039                        | Get Quote |

An In-depth Technical Guide to the Pharmacology of Codeine Phosphate Sesquihydrate

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Codeine, an opioid analgesic, serves as a cornerstone for the management of mild to moderate pain and cough. Its therapeutic efficacy is intrinsically linked to its metabolic conversion to morphine. This technical guide provides a comprehensive overview of the pharmacology of **codeine phosphate sesquihydrate**, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the clinical implications of its metabolic variability. Detailed experimental protocols and quantitative data are presented to support further research and development in the field of opioid pharmacology.

### **Physicochemical Properties**

Codeine phosphate sesquihydrate is a salt of codeine, an alkaloid derived from the opium poppy (Papaver somniferum).[1] The sesquihydrate form indicates the presence of 1.5 molecules of water for every molecule of codeine phosphate.[2] This form is often used in pharmaceutical formulations due to its stability and solubility.[3]



| Property          | Value                                          | Reference |
|-------------------|------------------------------------------------|-----------|
| Molecular Formula | C36H54N2O17P2                                  | [4]       |
| Molecular Weight  | 848.8 g/mol                                    | [4][5]    |
| Appearance        | White crystalline powder or colorless crystals | [6][7]    |
| Solubility        | Soluble in water, slightly soluble in ethanol  | [3][7]    |

# **Pharmacodynamics: Mechanism of Action**

Codeine itself is a prodrug with a relatively weak affinity for the  $\mu$ -opioid receptor (MOR).[8] Its primary analysesic effects are mediated by its principal active metabolite, morphine, which is a potent MOR agonist.[9] Morphine has a 200-fold greater affinity for the MOR than codeine.[8] [10]

Opioid receptors, including the  $\mu$ ,  $\delta$  (delta), and  $\kappa$  (kappa) subtypes, are G-protein coupled receptors (GPCRs).[11][12] The binding of morphine to the MOR, primarily in the central nervous system (CNS), initiates a downstream signaling cascade.[1][13] This activation leads to:

- Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[14][15]
- Modulation of Ion Channels: It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibits the opening of N-type voltage-gated calcium channels.[6][15]

The cumulative effect of these actions is a reduction in neuronal excitability and the inhibition of the release of nociceptive neurotransmitters, such as substance P, resulting in analgesia.[6][13] Codeine also exerts antitussive effects by acting on the cough center in the medulla oblongata. [13]

### **Opioid Receptor Signaling Pathway**



The following diagram illustrates the signal transduction pathway following the activation of the  $\mu$ -opioid receptor by morphine.



Click to download full resolution via product page



Caption: µ-Opioid Receptor G-protein Signaling Pathway.

### **Pharmacokinetics**

The clinical effects of codeine are heavily influenced by its absorption, distribution, metabolism, and excretion (ADME) profile.

### **Absorption and Distribution**

Codeine is well-absorbed from the gastrointestinal tract, with a bioavailability of approximately 60-94%.[1][11][16] Peak plasma concentrations are typically reached within one hour of oral administration.[11] It has a large apparent volume of distribution (3 to 6 L/kg), indicating extensive distribution into tissues.[11]

### Metabolism

Codeine metabolism is complex and primarily occurs in the liver via several key enzymatic pathways.[1][17] Genetic polymorphisms, particularly in the CYP2D6 gene, lead to significant inter-individual variability in its analysesic effect and potential for adverse reactions.[9]

- O-demethylation (CYP2D6): Approximately 5-10% of codeine is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme to morphine, the primary active metabolite.[8][10]
   [11]
- N-demethylation (CYP3A4): Around 10% of codeine is converted to norcodeine by CYP3A4.
   [1][11]
- Glucuronidation (UGT2B7): The most substantial metabolic pathway, accounting for 50-70% of a codeine dose, is conjugation with glucuronic acid by UGT2B7 to form codeine-6-glucuronide.[1][17]

Morphine and norcodeine are further metabolized, primarily through glucuronidation.[1][6]

### **Codeine Metabolic Pathway**





Click to download full resolution via product page

Caption: Major Metabolic Pathways of Codeine.

### **Excretion**

Approximately 90% of a codeine dose is excreted by the kidneys, with about 10% as unchanged codeine.[11] The elimination half-life of codeine and its metabolites is approximately 3 hours.[11][16]

### **Pharmacokinetic Parameters**



| Parameter                           | Value                                                                 | Reference    |
|-------------------------------------|-----------------------------------------------------------------------|--------------|
| Bioavailability (Oral)              | ~60-94%                                                               | [1][11][16]  |
| Time to Peak Plasma Conc.<br>(Tmax) | ~1 hour                                                               | [11]         |
| Volume of Distribution (Vd)         | 3 - 6 L/kg                                                            | [11]         |
| Elimination Half-life (t½)          | ~2.5 - 3 hours                                                        | [11][16][18] |
| Protein Binding                     | ~56% (Codeine)~34%<br>(Codeine-6-<br>glucuronide)~46.5%<br>(Morphine) | [18]         |
| Metabolism Pathways                 | CYP2D6 (~5-10%)CYP3A4<br>(~10%)UGT2B7 (~50-70%)                       | [1][11][17]  |
| Primary Route of Excretion          | Renal (~90%)                                                          | [11]         |

## **Genetic Polymorphisms of CYP2D6**

The efficacy and safety of codeine are significantly impacted by genetic variations in the CYP2D6 gene, which categorizes individuals into different metabolizer phenotypes.[10]

- Poor Metabolizers (PMs): Possess two non-functional alleles. They convert very little codeine to morphine, leading to a lack of analgesic effect.[8][19]
- Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in diminished morphine formation.[10][19]
- Normal (Extensive) Metabolizers (NMs): Have two fully functional alleles, leading to the expected conversion of codeine to morphine.[10]
- Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene. They
  metabolize codeine to morphine more rapidly and completely, leading to higher-thanexpected morphine levels and an increased risk of toxicity, including respiratory depression.
  [8][20]



The prevalence of these phenotypes varies significantly across different ethnic populations.[10] [20]

| Phenotype                        | CYP2D6 Activity           | Clinical Outcome with Codeine                  | Prevalence<br>Example<br>(Caucasians) |
|----------------------------------|---------------------------|------------------------------------------------|---------------------------------------|
| Ultrarapid Metabolizer<br>(UM)   | Increased                 | Increased morphine formation; risk of toxicity | ~1-10%                                |
| Normal Metabolizer (NM)          | Normal                    | Expected analgesic effect                      | ~77-92%                               |
| Intermediate<br>Metabolizer (IM) | Decreased                 | Reduced analgesic effect                       | ~10-15%                               |
| Poor Metabolizer (PM)            | Absent/Greatly<br>Reduced | Little to no analgesic effect                  | ~5-10%                                |

(Prevalence data sourced from[10][20])

# **Experimental Protocols Quantification of Codeine and Metabolites in Biological Matrices**

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify codeine, morphine, and other relevant metabolites in plasma, urine, or oral fluid.[21]

### Protocol Outline:

- · Sample Preparation:
  - For urine samples, an initial hydrolysis step (e.g., acid hydrolysis) is required to convert glucuronide conjugates back to the parent compounds.[22]



- Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from the biological matrix and remove interfering substances.[22][23]
- Internal Standards: Add deuterated internal standards for each analyte to the sample prior to extraction to correct for matrix effects and variations in extraction efficiency and instrument response.[21][23]
- Chromatographic Separation:
  - Use a reverse-phase C18 column for separation.[24]
  - Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).
     [22]
- Mass Spectrometric Detection:
  - Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  - Monitor multiple reaction monitoring (MRM) transitions for each analyte and its corresponding internal standard for quantification and confirmation. [22]
- · Calibration and Quantification:
  - Prepare a calibration curve using matrix-matched standards over the desired concentration range (e.g., 1.5-350 ng/mL).[21]
  - Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[22]

### **Assessment of Analgesic Efficacy**

Method: Hot Plate Test in Rodents

Objective: To evaluate the central analgesic properties of codeine by measuring the latency of a thermal pain response.[25]



#### Protocol Outline:

- Acclimatization: Acclimatize animals (e.g., mice or rats) to the testing environment to reduce stress-induced variability.
- Apparatus: Use a hot plate apparatus maintained at a constant, non-injurious temperature (e.g.,  $55 \pm 0.5$  °C).
- Baseline Measurement: Place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.
- Drug Administration: Administer codeine (e.g., 21 mg/kg, intraperitoneally) or a vehicle control (e.g., saline) to randomized groups of animals.[26]
- Post-Dose Testing: At predetermined time points after drug administration (e.g., 15, 30, 45, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.
   [26]
- Data Analysis:
  - Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100.
  - Calculate the Area Under the Curve (AUC) for the time-effect relationship to determine the total analgesic effect over the testing period.[26]
  - Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects between treatment groups.

### **Experimental Workflow for Analgesic Assessment**





Click to download full resolution via product page

Caption: Workflow for Hot Plate Analgesia Assay.



### Conclusion

Codeine phosphate sesquihydrate is a widely used opioid whose analgesic and antitussive properties are primarily dependent on its metabolic conversion to morphine. A thorough understanding of its pharmacokinetics and pharmacodynamics, particularly the profound influence of CYP2D6 genetic polymorphisms, is critical for its safe and effective clinical use. The experimental methodologies detailed herein provide a framework for continued research into the nuanced pharmacology of codeine and the broader class of opioid analgesics, aiding in the development of personalized pain management strategies and novel therapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Codeine Wikipedia [en.wikipedia.org]
- 2. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Codeine phosphate sesquihydrate | C36H54N2O17P2 | CID 5492885 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Codeine phosphate sesquihydrate | 5913-76-8 | FAA91376 [biosynth.com]
- 6. (-)-Codeine phosphate | C18H24NO7P | CID 5359227 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Codeine (PIM 140) [inchem.org]
- 8. Codeine Therapy and CYP2D6 Genotype Medical Genetics Summaries NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 11. Codeine StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 12. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. What is the mechanism of Codeine Phosphate Hydrate? [synapse.patsnap.com]
- 14. Opioid receptors signaling network PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. ClinPGx [clinpgx.org]
- 18. Pharmacokinetics and metabolism of codeine in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 21. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. A Review of Analytical Methods for Codeine Determination PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [understanding the pharmacology of codeine phosphate sesquihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624039#understanding-the-pharmacology-of-codeine-phosphate-sesquihydrate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com